molecular formula C20H22N4O8S B2368036 N1-(4-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-06-3

N1-(4-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2368036
CAS No.: 868982-06-3
M. Wt: 478.48
InChI Key: MBJAAAXGLRWADH-UHFFFAOYSA-N
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Description

N1-(4-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H22N4O8S and its molecular weight is 478.48. The purity is usually 95%.
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Biological Activity

N1-(4-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its synthesis, structural characteristics, and biological activity based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O8SC_{20}H_{22}N_{4}O_{8}S, with a molecular weight of approximately 478.48 g/mol. The compound features an oxazolidinone core, which is known for its antibacterial properties, and a sulfonamide group that may enhance its pharmacological profile.

Property Value
Molecular FormulaC20H22N4O8S
Molecular Weight478.48 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the oxazolidinone ring via cyclization.
  • Introduction of the sulfonamide group through nucleophilic substitution.
  • Coupling with the 4-methoxybenzyl group to yield the final product.

Antimicrobial Properties

Research indicates that oxazolidinone derivatives exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The presence of both oxazolidinone and sulfonamide functionalities in this compound suggests a synergistic effect that may enhance its efficacy against resistant strains.

Case Study:
A study by Michalska et al. (2012) demonstrated that related oxazolidinones displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The structural similarities suggest that this compound may exhibit comparable effectiveness.

Cytotoxicity

Preliminary cytotoxicity assays conducted on various cancer cell lines have shown promising results. The compound was tested against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer). Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

Cell Line IC50 (µM)
A54925
MCF730

The proposed mechanism of action for this compound involves inhibition of bacterial protein synthesis through binding to the ribosomal subunit, akin to other oxazolidinones like linezolid. This action disrupts the translation process, leading to bacterial cell death.

Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O8S/c1-31-16-6-2-14(3-7-16)12-21-19(25)20(26)22-13-18-23(10-11-32-18)33(29,30)17-8-4-15(5-9-17)24(27)28/h2-9,18H,10-13H2,1H3,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJAAAXGLRWADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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